molecular formula C6H7NO6S2 B1266095 2-Aminobenzene-1,4-disulfonic acid CAS No. 98-44-2

2-Aminobenzene-1,4-disulfonic acid

Cat. No. B1266095
CAS RN: 98-44-2
M. Wt: 253.3 g/mol
InChI Key: LDCCBULMAFILCT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves complex reactions under specific conditions. For instance, the formation of 5-amino-2-formylbenzene sulfonic acid (ABAS) as a by-product during the reduction of dinitrostilbene-disulfonic acid by Zero-Valent Iron highlights the sensitivity of such processes to pH and temperature, with optimized conditions leading to high purity of the desired products (Fan et al., 2007).

Molecular Structure Analysis

Structural analyses, such as those conducted on related sulfonic acid compounds, often utilize various spectroscopic techniques to elucidate the molecular configuration. For example, vibrational spectroscopic studies, including FTIR and FT-Raman, alongside molecular dynamics analysis, provide insights into the structural properties and stability of these molecules (Ramarajan et al., 2020).

Chemical Reactions and Properties

The reactivity and chemical properties of sulfonic acids are influenced by their functional groups. Studies on similar compounds demonstrate how these properties are utilized in various reactions, including sulfonation and Friedel-Crafts alkylations, which are pivotal in synthesizing complex organic molecules (Cerfontain et al., 2010; Wilsdorf et al., 2013).

Physical Properties Analysis

The physical properties of such compounds, including solubility and thermal behavior, are crucial for their application in different domains. For example, the synthesis and characterization of sulfonated polyimides from diamine monomers show the influence of sulfonation on solubility and thermal stability, which are essential for their use in fuel cell applications (Guo et al., 2002).

Chemical Properties Analysis

The chemical properties, such as reactivity towards other compounds and behavior under various conditions, are key to understanding and applying 2-aminobenzene-1,4-disulfonic acid. Studies on the reactivity of sulfonic acids in concentrated aqueous sulfuric acid provide valuable insights into their potential applications and behavior in complex chemical environments (Koeberg-Telder & Cerfontain, 1982).

Scientific Research Applications

Proton Transfer Salts Synthesis

  • Scientific Field: Chemical Crystallography .
  • Application Summary: 2-Aminobenzene-1,4-disulfonic acid is used in the synthesis of new proton transfer salts .
  • Methods of Application: The chemicals, 2-aminobenzothiazole, 2-aminobenzene-1,4-disulfonic acid and 2-hydroxybenzoic acid, were purchased commercially. The molecular structures of these salts were carried out by elemental analysis, X-ray diffraction crystallography, FTIR and UV–Vis techniques .
  • Results or Outcomes: The intramolecular hydrogen bond creates the cyclic S (6) motif in both structures. For salt 1, crystallization took place in the P2 (1)/c space group of the monoclinic system, and for salt 2 in the P-1 space group of the triclinic system .

Preparation of Surface-Sizing Agent

  • Scientific Field: Material Science .
  • Application Summary: 2-Aminobenzene-1,4-disulfonic acid is used in the preparation of a surface-sizing agent .
  • Methods of Application: A surface-sizing agent was prepared by adding PFBD (the synthesized compounds) into the deionized water .
  • Results or Outcomes: The study does not provide specific results or outcomes for this application .

Synthesis of Dyes

  • Scientific Field: Organic Chemistry .
  • Application Summary: 2-Aminobenzene-1,4-disulfonic acid is used in the synthesis of various dyes .
  • Results or Outcomes: The outcomes can vary widely depending on the specific dye being synthesized. Some of the dyes synthesized using this method include Reactive Orange 35, Reactive Blue 40, Reactive Blue 173, Reactive Blue 213, and Reactive Black 45 .

Preparation of Optical Brighteners

  • Scientific Field: Material Science .
  • Application Summary: 2-Aminobenzene-1,4-disulfonic acid is used in the preparation of optical brighteners .
  • Results or Outcomes: The study does not provide specific results or outcomes for this application .

Synthesis of Fluorescent Brighteners

  • Scientific Field: Material Science .
  • Application Summary: 2-Aminobenzene-1,4-disulfonic acid is used in the synthesis of fluorescent brighteners .
  • Results or Outcomes: The study does not provide specific results or outcomes for this application .

Synthesis of Direct Dyes

  • Scientific Field: Organic Chemistry .
  • Application Summary: 2-Aminobenzene-1,4-disulfonic acid is used in the synthesis of direct dyes .
  • Results or Outcomes: The outcomes can vary widely depending on the specific dye being synthesized. Some of the dyes synthesized using this method include Direct Blue 78 and Direct Blue 83 .

Safety And Hazards

2-Aminobenzene-1,4-disulfonic acid is classified as a skin irritant (H315) and an eye irritant (H319). It may cause respiratory irritation (H335). Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

properties

IUPAC Name

2-aminobenzene-1,4-disulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H7NO6S2/c7-5-3-4(14(8,9)10)1-2-6(5)15(11,12)13/h1-3H,7H2,(H,8,9,10)(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDCCBULMAFILCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)O)N)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8044751
Record name 2-Aminobenzene-1,4-disulfonic acid
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Molecular Weight

253.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Aminobenzene-1,4-disulfonic acid

CAS RN

98-44-2
Record name 2-Amino-1,4-benzenedisulfonic acid
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Record name 2-Amino-p-benzenedisulfonic acid
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Record name 2-Aminobenzene-1,4-disulfonic acid
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Record name 1,4-Benzenedisulfonic acid, 2-amino-
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Record name 2-Aminobenzene-1,4-disulfonic acid
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Record name 2-aminobenzene-1,4-disulphonic acid
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Record name 2-AMINO-P-BENZENEDISULFONIC ACID
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Synthesis routes and methods I

Procedure details

484 g of moist sodium salt of 4-chloro-3-nitrobenzene-1-sulphonic acid (with adhering sulphuric acid and sodium hydrogen sulphate), corresponding to 1 mol, were initially introduced in 650 ml of water and adjusted to a pH of 7 to 8 using 59 ml of 50% strength by weight sodium hydroxide solution. 147 g of anhydrous sodium sulphite (1.2 mol) were then added, and the reaction mixture was heated to boiling temperature and left at this temperature for 2 hours. 115 g of sodium chloride (1.97 mol) were then added, the mixture was cooled to 24° C. with stirring and the precipitate deposited was filtered off. The isolated solid was dissolved in 2,300 ml of water and this solution was added dropwise at 98° C. in the course of one hour to a mixture of 414 g of iron (7.4 mol), 150 ml of water and 2 ml of acetic acid. 20 minutes after completion of the addition, the reaction mixture was rendered alkaline with sodium carbonate and the iron oxide deposited was filtered off with suction. The iron oxide was then washed with 300 ml of warm water. The combined filtrates were warmed to 80° C., acidified with 182 ml of 78% strength by weight sulphuric acid (2.47 mol), which gave a pH of 0.5. The mixture was subsequently stirred at 80° C. for a further 30 minutes, then 1,600 ml of water were removed by distillation at 102° to 108° C. up to the start of crystallization. After cooling to 20° C. with stirring, the deposited precipitate was filtered off. 235 g of moist 2-aminobenzene-1,4-disulphonic acid were obtained in the form of pale-grey, coarse crystals. This corresponds to 192.2 g of 100% pure product and a yield of 76% of theory.
Quantity
484 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
650 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
147 g
Type
reactant
Reaction Step Three
Quantity
115 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
2.47 mol
Type
reactant
Reaction Step Six
Name
Quantity
414 g
Type
catalyst
Reaction Step Seven
Name
Quantity
150 mL
Type
solvent
Reaction Step Seven
Quantity
2 mL
Type
solvent
Reaction Step Seven

Synthesis routes and methods II

Procedure details

The suspension of the diazonium betaine was run into a precooled solution of the sodium salt of 28 g of 1-amino-8-hydroxy-2-(2',5'-dihydroxysulfonylphenylazo)naphthalene-3,6-disulfonic acid (obtained by strongly acid coupling of diazotized aniline-2,5-disulfonic acid to 1-amino-8-hydroxynaphthalene-3,6-disulfonic acid) in 300 ml of water, and the pH was brought to 5 with 25% strength by weight aqueous sodium acetate solution. After stirring had been carried out for two hours at from 10° to 15° C., the resulting dye of the formula ##STR15## was precipitated by saturation with potassium chloride, filtered off under suction and reacted further as a water-moist filter residue.
Name
Quantity
300 mL
Type
solvent
Reaction Step One
[Compound]
Name
diazonium betaine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
1-amino-8-hydroxy-2-(2',5'-dihydroxysulfonylphenylazo)naphthalene-3,6-disulfonic acid
Quantity
28 g
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
N Büyükkıdan, H İlkimen, S Bozyel, M Sarı… - Journal of Molecular …, 2023 - Elsevier
The newly synthesized salt named 4,4′-(ethane-1,2-diyl)bis(pyridin-1-ium) 2-aminobenzene-1,4-disulfonate, (H 2 BPE) 2+ (ADSA) 2− (1), was prepared from the reaction of 1,2–bis(…
Number of citations: 1 www.sciencedirect.com
N Büyükkıdan, H İlki̇men, S Kaya, M Sarı… - Journal of Chemical …, 2023 - Springer
Two new proton transfer salts (HABT) + (SA) − (1) and (HABT) + 2 (ADSA) 2− ·2H 2 O (2) were synthesized from the reaction of benzo[d]thiazol-2-amine (2-aminobenzothiazole) (ABT) …
Number of citations: 3 link.springer.com
KT Kumar, R Sudhakaran… - … Sustainable Chemistry & …, 2022 - ACS Publications
Development of Li-metal batteries (LMBs) is hampered due to Li-dendritic growth leading to serious safety issues and low Coulombic efficiency. Borassus flabellifer (Asian Palmyra …
Number of citations: 1 pubs.acs.org
B Shan, X Tong, W Xiong, W Qiu, B Tang, R Lu, W Ma… - Dyes and …, 2015 - Elsevier
A new kind of reactive dyes containing both monoazo and anthraquinone chromophores was obtained by using 1,4-bis((4-aminophenyl)amino)anthrancene- 9,10-dione as diazo …
Number of citations: 34 www.sciencedirect.com
MRRC Pereira, AFG Ribeiro, AMS Silva… - New Journal of …, 2022 - pubs.rsc.org
The sulfonation of aniline with sulfuric acid was performed, for the first time, using the ohmic heating reactor technology. The effect of various operational conditions, such as the …
Number of citations: 0 pubs.rsc.org
Y Luo, H Sun, W Zhang, X Wang, S Xu, G Zhang… - RSC …, 2017 - pubs.rsc.org
A new triple cooperative and relay catalysis system featuring the Mannich addition followed by C–C construction and oxydehydrogenation is described. The zirconocene dichloride and …
Number of citations: 15 pubs.rsc.org
B Shan, R Cui, S Zhang, B Tang - Textile Research Journal, 2020 - journals.sagepub.com
New types of poly(vinylamine-co-acrylic acid) macromolecule dyes were designed and synthesized based on poly(vinylamine-co-acrylic acid) and reactive dyes. The structures of the …
Number of citations: 9 journals.sagepub.com
B Shan, W Xiong, S Zhang - Molecules, 2019 - mdpi.com
A novel blue azo-anthraquinone reactive dye was evaluated in the dyeing of cotton by using a dip–pad–steam process. Dyeing method and properties were examined in detail and the …
Number of citations: 9 www.mdpi.com
EE Gilbert - Phosphorus and Sulfur and the Related Elements, 1977 - Taylor & Francis
HYDROLYTIC DESULFONATION OF CERTAIN AMINOBENZENESULFONIC ACIDS Page 1 Phosphorus and Sulfur 1977, Vol. 3, pp. 7-8 @ Gordon and Breach Science Publishers Ltd.…
Number of citations: 2 www.tandfonline.com
HHAM Hassan, MA Fattah - Functional Composite Materials, 2023 - Springer
We report the chemical synthesis of poly(aniline-co-aniline-2,5-disulfonic acid)) and its composite containing L-hexuronic acid and metallic Ag/SiO 2 nanoparticles as a new thermally …
Number of citations: 1 link.springer.com

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